1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as the “click” reaction, to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, while the benzo[d][1,3]dioxole moiety can be incorporated through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a KRAS G12D inhibitor , which is relevant in cancer research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets. For instance, as a KRAS G12D inhibitor , it selectively inhibits the KRAS G12D protein, disrupting its signaling pathways and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and pyrrolidine derivatives . What sets 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
List of Similar Compounds
- 1,2,3-Triazole derivatives
- Pyrrolidine-based compounds
- Benzo[d][1,3]dioxole-containing molecules
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-5-3-11(8-17)18-6-4-15-16-18/h1-2,4,6-7,11H,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDRHLOVUQNFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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